Ethyl 2-amino-5-chloronicotinate

Übersicht

Beschreibung

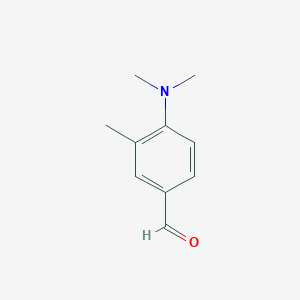

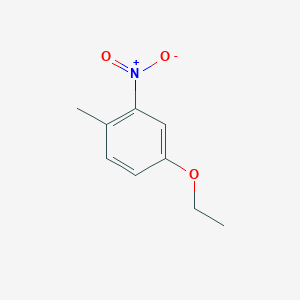

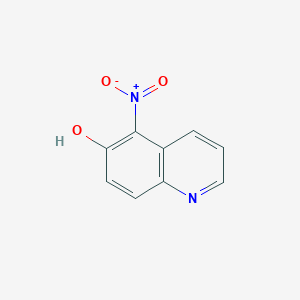

Ethyl 2-amino-5-chloronicotinate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C8H9ClN2O2 .

Synthesis Analysis

The synthesis of Ethyl 2-amino-5-chloronicotinate involves the use of N-chlorosuccinimide in tetrahydrofuran at 20℃ for 15 hours . After removing the volatile matters, the residue is subjected to silica gel column chromatography and the product is isolated using ethyl acetate and petroleum ether mixture as eluent .Molecular Structure Analysis

The InChI code for Ethyl 2-amino-5-chloronicotinate is 1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) . The molecular weight is 200.62 .Physical And Chemical Properties Analysis

Ethyl 2-amino-5-chloronicotinate is a solid at room temperature . It has a molecular weight of 200.62 . The InChI code is 1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Chemistry :

- Ethyl chloroformate/DMF mixture has been utilized for ring closure in chemical synthesis, leading to the creation of various compounds with potential biological activity (El-bayouki & Basyouni, 1988).

- Ethyl imidate hydrochlorides, part of the synthesis process involving ethyl chloroformate, have been prepared for further reactions in organic chemistry (Bekircan & Bektaş, 2008).

Applications in Photovoltaic and Material Science :

- The study of photovoltaic properties of certain derivatives, involving the use of similar compounds, has been conducted for potential applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Hydrogen Bonding and Molecular Structure Analysis :

- Research into the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates has contributed to understanding molecular interactions and structures (Costa et al., 2007).

Synthesis of Potential Anticancer Agents :

- The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from similar compounds has been explored for potential applications in anticancer therapy (Temple et al., 1983).

Analysis of Amino Acid Enantiomers :

- Derivatives of ethyl chloroformate have been used in the rapid analysis of amino acid enantiomers, contributing to advancements in chromatographic techniques (Abe et al., 1996).

Chemical Structure and Reactivity Studies :

- The reactivity of chloroacetylated β-enamino compounds, involving ethyl derivatives, has been studied to understand the formation of polyfunctionalized heterocyclic compounds (Braibante, Braibante, Costa, & Martins, 2002).

Synthesis of Novel Fused Pyrazine Ring Systems :

- Ethyl derivatives have been used in synthesizing new fused pyrazine ring systems, expanding the scope of heterocyclic chemistry (Bakhite, Geies, El-Dean, & El-Kashef, 1995).

Development of Dyes and Polymers :

- Research has been conducted on the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives, showcasing the use of ethyl 2-amino-3-cyano-4-phenylnicotinates in dye chemistry (Alnajjar, Alsaiedi, & El-Apasery, 2013).

- Novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups have been synthesized for applications in polymer chemistry (Gormanns & Ritter, 1994).

Safety and Hazards

Wirkmechanismus

Target of Action

It is structurally similar to methyl nicotinate , which is known to act as a peripheral vasodilator . Therefore, it is plausible that Ethyl 2-amino-5-chloronicotinate may have similar targets.

Mode of Action

Based on its structural similarity to methyl nicotinate , it may promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

Given its potential similarity to methyl nicotinate , it may be involved in the prostaglandin D2 pathway, leading to local vasodilation.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its skin permeation is predicted to be low .

Result of Action

Based on its potential similarity to methyl nicotinate , it may cause local vasodilation, which could potentially relieve muscle and joint pain.

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAFZWZBZJZCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597072 | |

| Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-chloronicotinate | |

CAS RN |

169495-51-6 | |

| Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)

![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)